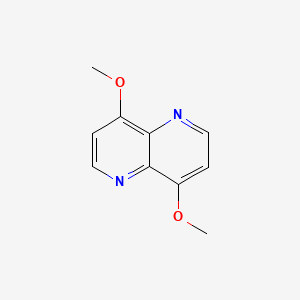

4,8-Dimethoxy-1,5-naphthyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

63086-86-2 |

|---|---|

Fórmula molecular |

C10H10N2O2 |

Peso molecular |

190.20 g/mol |

Nombre IUPAC |

4,8-dimethoxy-1,5-naphthyridine |

InChI |

InChI=1S/C10H10N2O2/c1-13-7-3-5-12-10-8(14-2)4-6-11-9(7)10/h3-6H,1-2H3 |

Clave InChI |

OVYGWOJXTSSLFJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=C2C(=NC=C1)C(=CC=N2)OC |

Origen del producto |

United States |

Synthetic Methodologies for 4,8 Dimethoxy 1,5 Naphthyridine and Precursor Derivatives

Construction of the 1,5-Naphthyridine (B1222797) Ring System

The formation of the bicyclic 1,5-naphthyridine structure is the foundational step in synthesizing its derivatives. This can be achieved through several powerful methods, including cyclization, cycloaddition, and condensation reactions.

Cyclization Reactions (e.g., Skraup Synthesis, Friedländer Synthesis, Gould-Jacobs Reaction)

Classic ring-closing reactions are among the most fundamental methods for building the 1,5-naphthyridine core, often starting from substituted pyridines. nih.govresearchgate.net

Skraup Synthesis : This reaction is a cornerstone for quinoline (B57606) synthesis and has been successfully adapted for 1,5-naphthyridines. nih.govencyclopedia.pub The process typically involves reacting a 3-aminopyridine (B143674) derivative with glycerol, sulfuric acid, and an oxidizing agent. nih.govwikipedia.org The first synthesis of the parent 1,5-naphthyridine was achieved by adapting the Skraup reaction to 3-aminopyridine. nih.gov Various oxidizing agents, including iodine, sodium m-nitrobenzenesulfonate, or even arsenic acid, can be employed to facilitate the reaction, which can sometimes be vigorous. nih.govwikipedia.orgmdpi.com

Friedländer Synthesis : The Friedländer synthesis provides another versatile route by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comresearchgate.net In the context of 1,5-naphthyridines, this involves the reaction of a 3-aminopyridine-4-carbaldehyde or a related ketone with a carbonyl compound in the presence of an acid or base catalyst. nih.govjk-sci.com This method is valued for its operational simplicity and the accessibility of starting materials. jk-sci.com

Gould-Jacobs Reaction : This reaction sequence typically begins with the condensation of an aniline (B41778) (or in this case, a 3-aminopyridine) with an alkoxymethylenemalonate ester. mdpi.comwikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-1,5-naphthyridine derivative, which exists predominantly in its 4-oxo tautomeric form. mdpi.comwikipedia.org Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxy-1,5-naphthyridine. wikipedia.orgyoutube.com This method has been used to prepare various substituted 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylates. mdpi.comthieme-connect.de

| Cyclization Reaction | Starting Materials | Key Features | Typical Product |

| Skraup Synthesis | 3-Aminopyridine, Glycerol, Oxidizing Agent | Acid-catalyzed cyclization; can be a vigorous reaction. nih.govwikipedia.org | Substituted or unsubstituted 1,5-naphthyridines. mdpi.com |

| Friedländer Synthesis | 3-Aminopyridine-4-carbonyl derivative, Compound with α-methylene group | Base or acid-catalyzed condensation and cyclization. nih.govjk-sci.com | Substituted 1,5-naphthyridines. researchgate.net |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Condensation followed by thermal cyclization. mdpi.comwikipedia.org | 4-Hydroxy-1,5-naphthyridine derivatives. mdpi.com |

Cycloaddition Processes (e.g., Povarov Reaction, [3+2] Cycloadditions, Aza-Diels-Alder Reaction)

Cycloaddition reactions offer an elegant approach to constructing the heterocyclic system, often with good control over stereochemistry.

Povarov Reaction : This reaction is a formal aza-Diels-Alder [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid. nih.govwikipedia.org For 1,5-naphthyridine synthesis, an imine derived from a 3-aminopyridine reacts with an alkene to form a tetrahydro-1,5-naphthyridine. nih.govnih.gov This intermediate can then be aromatized to yield the final 1,5-naphthyridine product. nih.govnih.gov The reaction is considered a powerful tool for creating complex tetrahydroquinoline and related heterocyclic systems. numberanalytics.com

[3+2] Cycloadditions : While less common for the direct synthesis of the naphthyridine core itself, [3+2] cycloaddition strategies are mentioned as a valid method for building related heterocyclic systems that can be precursors to functionalized naphthyridines. nih.govresearchgate.net

Aza-Diels-Alder Reaction : This is a broader category of reactions that includes the Povarov reaction. wikipedia.org It involves the [4+2] cycloaddition where a nitrogen atom is part of either the diene or the dienophile. wikipedia.org In this context, imines formed from 3-aminopyridines serve as the aza-diene component, reacting with various dienophiles. nih.gov These reactions can be highly regio- and stereoselective, providing access to complex fused and substituted 1,5-naphthyridines. nih.govmdpi.com

| Cycloaddition Process | Key Reactants | Mechanism | Initial Product |

| Povarov Reaction | Imine (from 3-aminopyridine), electron-rich alkene | Lewis acid-catalyzed [4+2] cycloaddition. wikipedia.orgnumberanalytics.com | Tetrahydro-1,5-naphthyridine. nih.gov |

| Aza-Diels-Alder Reaction | Aza-diene (e.g., imine), dienophile | Concerted or stepwise [4+2] cycloaddition. nih.govwikipedia.org | Tetrahydro- or Dihydro-1,5-naphthyridine derivatives. mdpi.com |

Condensation Reactions with Aminopyridine Derivatives

Direct condensation of 3-aminopyridine derivatives with suitable bifunctional reagents is a straightforward strategy for ring formation. These methods often overlap with the initial steps of named reactions like the Gould-Jacobs but can be considered as a distinct approach. For instance, the condensation of 3-aminopyridine with Meldrum's acid in the presence of triethyl orthoformate, followed by heating, yields 4-hydroxy-1,5-naphthyridine derivatives. nih.gov Similarly, the Conrad-Limpach reaction, involving the thermal condensation of 3-aminopyridines with β-ketoesters, produces 1,5-naphthyridin-4-one structures. mdpi.com

Introduction and Modification of Methoxy (B1213986) Substituents

To arrive at the target compound, 4,8-dimethoxy-1,5-naphthyridine, oxygen functionalities must first be installed at the 4- and 8-positions, which are then converted to methoxy groups. A common and effective strategy involves the synthesis of a dihalogenated intermediate.

Strategies for O-Methylation of Dioxygenated Precursors

The direct O-methylation of a dioxygenated precursor like 1,5-naphthyridine-4,8(1H,5H)-dione can be challenging. A more robust and widely used method involves the conversion of the dione (B5365651) into a more reactive intermediate, such as a di-bromo derivative. The subsequent nucleophilic substitution of the bromine atoms with a methoxide (B1231860) source, such as sodium methoxide, provides a reliable route to introduce the methoxy groups. This two-step sequence (bromination followed by substitution) is often synthetically more practical than direct methylation of the dione.

Suzuki Cross-Coupling for 4,8-Substituted 1,5-Naphthyridines from Dibromo Precursors

The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and it has been effectively used for the synthesis of 4,8-disubstituted 1,5-naphthyridines. This method typically involves the reaction of a dihalo-1,5-naphthyridine, such as 4,8-dibromo-1,5-naphthyridine (B11799114), with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base.

A series of 4,8-substituted 1,5-naphthyridines have been synthesized via a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and various boronic acids. researchgate.net The reaction, catalyzed by palladium acetate (B1210297) in a mixture of DMF and water with potassium carbonate as the base, yielded products with moderate to good yields, ranging from 41.4% to 75.8%. researchgate.net This approach allows for the introduction of a wide range of substituents at the 4 and 8 positions of the naphthyridine ring.

A modified and regioselective Suzuki coupling protocol has also been developed to functionalize the 2- and 8-positions of the 1,5-naphthyridine ring. nih.gov This strategy involves the preferential reaction of a tosyl group at the 2-position with an aryl boronic acid, followed by the displacement of a chloro group at the 8-position. nih.gov This stepwise functionalization provides a high degree of control over the final product's structure.

Table 1: Examples of Suzuki Cross-Coupling for 4,8-Substituted 1,5-Naphthyridines

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4,8-dibromo-1,5-naphthyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 75.8 researchgate.net |

| 4,8-dibromo-1,5-naphthyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 68.2 researchgate.net |

| 4,8-dibromo-1,5-naphthyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 71.5 researchgate.net |

| 2-Tosyl-8-chloro-1,5-naphthyridine | Aryl boronic acid | Not Specified | Not Specified | Not Specified | Not Specified nih.gov |

Organometallic Functionalization and Cross-Couplings (e.g., Cobalt-Catalyzed Reactions of Halogenated Naphthyridines)

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the functionalization of halogenated naphthyridines. nih.govnih.gov These reactions demonstrate a broad substrate scope and are particularly useful for the arylation and alkylation of the naphthyridine core. nih.govresearchgate.net

For instance, CoCl₂ can catalyze the cross-coupling of various chloronaphthyridines with both alkyl- and arylmagnesium halides. nih.govnih.gov The addition of CoCl₂·2LiCl and sodium formate (B1220265) has been shown to facilitate the smooth cross-coupling of arylzinc halides with different naphthyridine isomers. nih.govnih.gov This methodology allows for the synthesis of polyfunctionalized naphthyridines, some of which exhibit interesting photophysical properties like high fluorescence quantum yields. nih.gov

A key advantage of cobalt catalysis is its ability to functionalize electron-deficient N-heterocycles effectively. nih.gov Research has shown that CoCl₂ (5 mol %) in THF is effective for the alkylation of chloronaphthyridines. nih.gov Furthermore, by employing a stepwise approach using successive palladium and cobalt catalysis, regioselective functionalization of mixed halogenated naphthyridines can be achieved. For example, a Pd-catalyzed Negishi cross-coupling can be performed selectively at an iodo-position, followed by a Co-catalyzed cross-coupling at a chloro-position. nih.gov

Table 2: Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines

| Naphthyridine Substrate | Organometallic Reagent | Cobalt Catalyst System | Additive | Product Type |

|---|---|---|---|---|

| Chloronaphthyridines | Alkyl/Arylmagnesium halides | CoCl₂ (5%) | - | Alkylated/Arylated Naphthyridines nih.govnih.gov |

| Chloro/Iodonaphthyridines | Arylzinc halides | CoCl₂·2LiCl (5%) | Sodium Formate (50%) | Polyfunctional Arylated Naphthyridines nih.govnih.gov |

| 1-Chloro-4-iodo-2,7-naphthyridine | PhZnCl (1st step), Arylzinc chloride (2nd step) | Pd catalyst (1st), Co catalyst (2nd) | - | Mixed Bisarylated Naphthyridine nih.gov |

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of naphthyridine derivatives. These include green chemistry protocols, novel functionalization strategies, and one-pot synthesis approaches.

Green Chemistry Protocols (e.g., Metal-Free, Microwave-Assisted Syntheses)

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. This includes the use of greener solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation. rsc.orgnih.gov

One such approach is the "on-water" synthesis of naphthyridine derivatives. rsc.orgnih.gov This method involves the reaction of starting materials in water, which serves as a green solvent, often leading to shorter reaction times and reduced waste. rsc.orgnih.gov For example, a regioselective, one-pot, multi-component synthesis of substituted benzo[c]pyrazolo nih.govresearchgate.netnaphthyridines has been developed using water as the solvent. rsc.orgnih.gov

Microwave-assisted synthesis has also proven to be a valuable tool for the rapid and efficient synthesis of naphthyridines. tsijournals.comnih.gov Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. tsijournals.com For instance, the Friedländer condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds to produce 1,8-naphthyridines can be achieved in good yields under solvent-free conditions using microwave irradiation. tsijournals.com Similarly, a four-step microwave-assisted synthesis of 2-naphthamide (B1196476) derivatives has been reported. nih.gov

N-Oxidation Strategies for Naphthyridine Derivatives

N-oxidation of the nitrogen atoms in the 1,5-naphthyridine ring is a key strategy for further functionalization. nih.gov The resulting N-oxides are valuable intermediates that can undergo both electrophilic and nucleophilic additions, allowing for the introduction of substituents at various positions on the naphthyridine core. nih.gov

Standard conditions for N-oxidation involve the use of peracids, such as meta-chloroperbenzoic acid (m-CPBA). nih.gov This method has been used to prepare N-oxides of various substituted 1,5-naphthyridines, which can then be used to synthesize biologically active molecules. nih.gov For example, the reaction of 1,5-naphthyridine with a peracid can lead to the formation of N-oxides, which can then be treated with reagents like POCl₃ to introduce chloro substituents. nih.gov

One-Pot Synthesis Approaches

One-pot synthesis methodologies offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates. nih.govnih.gov

An efficient one-pot procedure for the preparation of substituted 1,8-naphthyridin-4-ones has been reported. nih.gov This method addresses challenges such as the formation of byproducts, like benzene (B151609) tricarboxylate, by using an excess of base. nih.gov Another example is a one-pot, multi-component protocol for the synthesis of benzo[c]pyrazolo nih.govresearchgate.netnaphthyridines, which proceeds through a sequence of Knoevenagel condensation, Michael addition, cyclization, decarboxylation, and aromatization. nih.gov While this one-pot method can be effective, in some cases, it may result in lower yields compared to a stepwise approach. nih.gov

Reactivity and Reaction Mechanisms of 4,8 Dimethoxy 1,5 Naphthyridine

Electrophilic Substitution Reactions

The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system generally makes it resistant to electrophilic aromatic substitution (SEAr), as the ring nitrogens deactivate the system towards electrophilic attack. nih.govwikipedia.org These reactions, if they proceed, often require harsh conditions. wikipedia.org However, the reactivity is modified by the presence of activating groups.

Regioselective C-Alkylation (e.g., with Methyl Iodide)

While N-alkylation at the nitrogen atoms is a common reaction for naphthyridines with alkyl halides, direct C-alkylation is less frequent. nih.govnih.gov Typically, the donation of the nitrogen lone pair to an electrophile, such as in N-alkylation, is the primary reaction pathway. nih.gov This leads to the formation of quaternary naphthyridinium salts. nih.gov

However, a notable exception is the thermal reaction of 4,8-dimethoxy-1,5-naphthyridine with methyl iodide. rsc.org When heated in a sealed ampoule, this reaction leads to regiospecific C-alkylation, producing a ring-methylated naphthyridine. rsc.orgelectronicsandbooks.com This electrophilic substitution is proposed to occur due to the specific reaction conditions that favor attack on the carbon skeleton over the nitrogen atoms. rsc.org Prolonged reaction time at high temperatures (225 °C) with methyl iodide resulted in the formation of a centrosymmetric, ring-methylated product, identified as 1,5-dimethyl-4,8-dimethoxy-1,5-naphthyridin-dione, after initial N-methylation. electronicsandbooks.com

General Electrophilic Aromatic Substitution (SEAr) Patterns

For a general SEAr reaction, the directing effects of the substituents on the ring are paramount. The two nitrogen atoms strongly deactivate the ring, making electrophilic attack difficult, much like in pyridine (B92270) chemistry. wikipedia.org Conversely, the methoxy (B1213986) groups at C-4 and C-8 are activating, ortho-para directing groups. libretexts.org

Therefore, any potential electrophilic attack would be directed to the positions ortho or para to these methoxy groups. The available positions are C-2, C-3, C-6, and C-7. The stability of the resulting carbocation intermediate, often called a sigma complex, determines the regioselectivity. masterorganicchemistry.com Resonance forms that delocalize the positive charge without placing it on the carbon adjacent to the electronegative nitrogen are favored. libretexts.org Despite the activating effect of the methoxy groups, the inherent electron deficiency of the naphthyridine core means that harsh conditions are typically necessary to achieve reactions like nitration or halogenation. wikipedia.orgmdpi.com

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic substitution is a more common reaction pathway for functionalizing the 1,5-naphthyridine core, especially when a good leaving group is present at the 2, 4, 6, or 8 positions. nih.gov

The methoxy groups in this compound are not inherently good leaving groups. Their displacement requires either harsh conditions or their conversion into a more labile group. A more synthetically viable approach to functionalize these positions often begins not with the dimethoxy compound itself, but with its halo-substituted precursors, such as 4,8-dichloro-1,5-naphthyridine (B1581724). nih.gov This precursor is typically synthesized from 1,5-naphthyridine-4,8(1H,5H)-dione by treatment with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). nih.gov

The chlorine atoms in 4,8-dichloro-1,5-naphthyridine are excellent leaving groups for SNAr reactions. They can be readily displaced by a variety of nucleophiles. For instance, the synthesis of this compound itself is an SNAr reaction, involving the treatment of the dichloro derivative with sodium methoxide (B1231860). Similarly, other nucleophiles like amines or thiols can be introduced at these positions. nih.gov

Oxidation and Reduction Pathways

Oxidation: The 1,5-naphthyridine ring can undergo N-oxidation at one or both nitrogen atoms using peracids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxides are valuable intermediates. They activate the ring for both electrophilic and nucleophilic substitution reactions, particularly at the C2 and C4 positions. nih.gov For example, treatment of a 1,5-naphthyridine N-oxide with POCl₃ can lead to chlorination at the alpha-position to the nitrogen. nih.gov Fully reduced tetrahydro- or decahydro-1,5-naphthyridines can be aromatized to the parent heterocycle through oxidation using reagents like selenium, benzoquinone, or through catalytic dehydrogenation. nih.gov

Reduction: The pyridine rings of the 1,5-naphthyridine nucleus are susceptible to reduction. Catalytic hydrogenation, for instance using a palladium catalyst, can reduce the aromatic rings to yield tetrahydro- or decahydro-1,5-naphthyridines. nih.gov The extent of reduction depends on the reaction conditions. These reduced derivatives are often used as scaffolds in medicinal chemistry. nih.gov

Cross-Coupling Transformations (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require an electrophile such as an organic halide or triflate. youtube.comlibretexts.org Therefore, this compound is not a direct substrate for these reactions. Instead, its halogenated precursors, primarily 4,8-dichloro- or 4,8-dibromo-1,5-naphthyridine (B11799114), are the key starting materials. nih.gov These precursors allow for the introduction of a wide variety of substituents onto the naphthyridine core.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. youtube.com It is widely used to form biaryl compounds and has been applied to halo-naphthyridines to synthesize aryl-substituted derivatives. mdpi.comyoutube.com The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. libretexts.orgyoutube.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. nih.gov It is a versatile method for creating C-C bonds with a broad substrate scope. nih.gov A Stille cross-coupling has been used as a key step in the synthesis of functionalized 1,5-naphthyridines. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. nih.gov It is invaluable for synthesizing alkynyl-substituted heterocycles.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This method can be used to introduce alkenyl side chains onto the naphthyridine skeleton.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. nih.gov It is a crucial method for synthesizing amino-substituted naphthyridines, which are common motifs in biologically active molecules. mdpi.com

Below is a table summarizing typical conditions for these reactions on a generic halo-naphthyridine substrate.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, dppf | K₃PO₄, Cs₂CO₃ | Ar-B(OH)₂ |

| Stille | Pd(PPh₃)₄ | PPh₃ | (Not always required) | Ar-Sn(Alkyl)₃ |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | R-C≡CH |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | Alkene |

| Buchwald-Hartwig | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | XPhos, t-BuXPhos | NaOt-Bu, K₂CO₃ | R₂NH |

This table represents general conditions; specific substrates may require optimization.

Functionalization and Modification of Side Chains

The primary side chains on this compound are the methoxy groups. A key transformation for these groups is O-demethylation . This reaction converts the methoxy groups into hydroxyl groups, yielding 1,5-naphthyridine-4,8-diol, which exists in tautomeric equilibrium with 1,5-naphthyridine-4,8(1H,5H)-dione. nih.gov This transformation is typically achieved using strong protic acids like HBr or potent Lewis acids such as boron tribromide (BBr₃).

The resulting dihydroxy/dione (B5365651) derivative is a versatile intermediate. nih.gov The hydroxyl groups can be:

Converted into better leaving groups, such as triflates (OTf), by reaction with triflic anhydride. These triflates are excellent substrates for cross-coupling reactions. nih.gov

Re-alkylated with different alkyl halides to introduce new alkoxy groups.

Converted back to halo-derivatives using reagents like POCl₃ or POBr₃, providing entry into the substitution and coupling reactions described above. nih.gov

Metal Complex Formation and Ligand Reactivity

The nitrogen atoms within the 1,5-naphthyridine scaffold provide sites for coordination with metal ions, enabling the formation of a variety of metal complexes. The presence of methoxy groups at the 4 and 8 positions can influence the electron density at the nitrogen atoms, thereby modulating the ligand's coordination properties.

While specific studies on the metal complex formation of this compound are not extensively documented in the reviewed literature, the broader family of 1,5-naphthyridines is known to act as bidentate ligands, often forming bridged complexes. For instance, 1,5-naphthyridine itself can coordinate to metal centers in a "stepped" bridging mode. nih.gov The methoxy groups in derivatives can enhance metal-ligand interactions, as seen in copper(I) complexes with phosphino-substituted naphthyridines. nih.gov

The reactivity of the this compound ligand within a coordination sphere is an area ripe for investigation. In related systems, the coordinated naphthyridine ligand can undergo various reactions, including modifications to its substituents.

Table 1: Coordination Behavior of Naphthyridine Derivatives

| Naphthyridine Derivative | Metal Ion(s) | Coordination Mode | Resulting Complex Structure |

| 1,5-Naphthyridine | Tungsten(0) | Bidentate, Bridging | One-dimensional polymers nih.gov |

| 1,5-Naphthyridine | Silver(I) | Bridging | Polynuclear complexes |

| 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine | First-row transition metals | Dinucleating | Dinuclear and tetranuclear complexes with pseudo-octahedral geometry rsc.org |

This table presents data for related naphthyridine compounds to illustrate potential coordination behaviors.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Key reaction types for this class of compounds include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The 1,5-naphthyridine ring is susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogens. The presence of good leaving groups at these positions facilitates substitution. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. masterorganicchemistry.comyoutube.com The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com For dimethoxy-naphthyridine systems, the methoxy groups can influence the regioselectivity of the attack.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:

A common method for functionalizing the 1,5-naphthyridine core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming new carbon-carbon bonds. For instance, 4,8-disubstituted-1,5-naphthyridines can be synthesized from 4,8-dibromo-1,5-naphthyridine and a corresponding boronic acid in the presence of a palladium catalyst. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: nih.govnih.gov

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (e.g., 4,8-dibromo-1,5-naphthyridine), forming a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, typically requiring a base. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. nih.gov

Table 2: Mechanistic Steps in the Suzuki-Miyaura Coupling of a Dihalo-1,5-Naphthyridine

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the Carbon-Halogen bond of the naphthyridine. | Pd(II)-naphthyridyl-halide complex |

| Transmetalation | Transfer of the organic group from the boronic acid to the Pd(II) center. | Di-organic Pd(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Substituted naphthyridine and Pd(0) |

This table outlines the generally accepted mechanism for the Suzuki-Miyaura reaction as it would apply to a dihalogenated 1,5-naphthyridine precursor.

Detailed mechanistic studies specifically on this compound would provide valuable insights into the electronic effects of the methoxy groups on the rates and regioselectivity of these fundamental reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of 4,8 Dimethoxy 1,5 Naphthyridine

Spectroscopic Techniques

The structural elucidation of a novel or uncharacterized compound like 4,8-dimethoxy-1,5-naphthyridine would fundamentally rely on a combination of modern spectroscopic techniques. Below is a description of the standard methods that would be employed for its characterization, though specific experimental data is currently unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the two methoxy (B1213986) groups. Due to the molecule's symmetry, specific patterns of coupling (splitting) between adjacent protons would help assign their positions on the rings. The chemical shifts of the methoxy groups would likely appear as sharp singlets in the upfield region (typically 3.5-4.5 ppm).

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule. Key signals would include those for the two methoxy carbons and the eight carbons of the naphthyridine rings. The carbons directly attached to the oxygen (C4 and C8) and nitrogen atoms would exhibit characteristic downfield shifts.

For comparison, the parent 1,5-Naphthyridine (B1222797) shows a specific set of signals in its NMR spectra which would serve as a baseline for analyzing the effects of methoxy substitution. chemicalbook.combac-lac.gc.ca

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands for:

C-H stretching from the aromatic rings and methoxy groups.

C=N and C=C stretching vibrations within the aromatic naphthyridine system.

Strong C-O stretching bands, characteristic of the aryl ether linkages of the methoxy groups.

The spectrum of the parent 1,5-Naphthyridine provides a reference for the core ring vibrations. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. A high-resolution mass spectrum (HRMS) would be used to confirm the precise elemental composition (C₁₀H₁₀N₂O₂) of this compound. The fragmentation pattern observed under techniques like Electron Ionization (EI) would show the loss of fragments such as methyl groups (•CH₃) or methoxy groups (•OCH₃), helping to confirm the structure.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the naphthyridine ring would result in characteristic absorption bands in the UV region. The addition of electron-donating methoxy groups would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to the unsubstituted 1,5-naphthyridine. If the molecule is fluorescent, emission spectroscopy would be used to characterize its light-emitting properties.

Raman Spectroscopy

Raman spectroscopy, like IR, probes vibrational modes within a molecule and is particularly sensitive to non-polar bonds. It would provide complementary information to the IR spectrum, especially regarding the vibrations of the aromatic carbon framework.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of those elements. ceric-eric.eu For a pure sample of this compound, XPS would confirm the presence of Carbon, Nitrogen, and Oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would allow for the differentiation of the chemical environments of these atoms—for example, distinguishing between the nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the methoxy groups.

Crystallographic Analysis

Crystallographic analysis is fundamental to understanding the precise three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for correlating a molecule's structure with its physical and chemical properties.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the molecular structure and crystal packing of a compound. To date, a specific SCXRD study for this compound has not been reported in the surveyed literature. However, analysis of closely related 4,8-disubstituted-1,5-naphthyridine derivatives provides valuable insights into the structural characteristics of this class of compounds.

For instance, a series of 4,8-substituted 1,5-naphthyridines, synthesized via Suzuki cross-coupling, have been characterized, with several derivatives having their crystal structures determined by SCXRD. These compounds were found to crystallize in the monoclinic crystal system.

A detailed crystallographic analysis has been published for a related compound, 4-diphenylphosphanyl-8-methyl-1,5-naphthyridine. The key crystallographic data for this analog are presented below to illustrate the type of information obtainable from an SCXRD experiment. In this molecule, the 1,5-naphthyridine ring system is nearly planar. acs.org The arrangement of molecules in the crystal is primarily influenced by van der Waals forces. acs.org

Interactive Data Table: Crystallographic Data for 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine acs.org

| Parameter | Value |

| Chemical Formula | C₂₁H₁₇N₂P |

| Formula Weight | 328.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2320 (14) |

| b (Å) | 7.4470 (15) |

| c (Å) | 16.780 (3) |

| α (°) | 99.78 (3) |

| β (°) | 93.35 (3) |

| γ (°) | 98.58 (3) |

| Volume (ų) | 877.4 (3) |

| Z | 2 |

| Temperature (K) | 293 |

Advanced Imaging and Microscopy Techniques

Advanced microscopy techniques are essential for characterizing the morphology, topography, and surface chemistry of materials at the micro- and nanoscale.

There are no specific studies utilizing Scanning Electron Microscopy (SEM) for the analysis of this compound found in the reviewed literature. Generally, SEM is a powerful technique for visualizing the surface topography and morphology of solid samples. It utilizes a focused beam of electrons to generate various signals at the surface of a specimen, with secondary electrons being most commonly used to create images of the surface features with high resolution. For crystalline organic compounds, SEM can reveal details about crystal habit, size distribution, and surface defects.

No literature detailing the use of Transmission Electron Microscopy (TEM) for the characterization of this compound could be located. TEM provides much higher resolution images than SEM, allowing for the observation of internal structures. To be analyzed by TEM, a sample must be sufficiently thin to be electron-transparent, which for crystalline materials often requires specialized sample preparation techniques like ultramicrotomy or focused ion beam milling. TEM can be used to study crystal lattice structures, defects, and the morphology of nanomaterials.

The application of Focused Ion Beam (FIB) microscopy to this compound has not been documented in the available scientific reports. FIB technology uses a focused beam of ions, typically gallium, to mill or deposit material with very high precision. acs.orgacs.orgresearchgate.netchemrxiv.orgnih.gov In materials science, FIB is often used to prepare thin lamellae from bulk crystals for subsequent analysis by TEM. chemrxiv.orgnih.gov This technique is particularly valuable for creating cross-sections of specific sites of interest on a sample. For sensitive materials like organic crystals, cryogenic FIB (cryo-FIB) can be employed to minimize damage during the milling process. chemrxiv.orgnih.gov

No studies employing Secondary Ion Mass Spectrometry (SIMS) for the analysis of this compound were identified in the literature search. SIMS is a highly sensitive surface analysis technique that provides elemental and molecular composition of the very near-surface region of a sample. researchgate.netnist.gov It operates by bombarding the sample with a primary ion beam, which causes the ejection of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer. SIMS can be used to create spatially resolved chemical maps of a surface and to perform depth profiling to analyze the composition as a function of depth. For organic materials, including nitrogen-containing heterocycles, SIMS can provide information on the distribution of molecular fragments, offering insights into the chemical structure of the surface. researchgate.net

Other Advanced Characterization Techniques

Advanced analytical methods are critical for evaluating the potential of this compound in materials science. These techniques provide insights into the supramolecular arrangement, electronic behavior, and other physical properties of the compound in the solid state.

The Brunauer-Emmett-Teller (BET) theory is a fundamental framework for explaining the physical adsorption of gas molecules onto a solid surface, forming the basis for measuring the specific surface area of materials. wikipedia.org This technique typically involves the adsorption of an inert gas, most commonly nitrogen at its boiling point (77 K), onto the surface of a material. wikipedia.org By analyzing the gas adsorption isotherm, the BET method can determine the specific surface area and provide information about the porosity of the material. iitk.ac.inresearchgate.net

The analysis is crucial for applications where surface interactions are important, such as catalysis, adsorption, and in materials designed for gas storage. The specific surface area can influence a material's dissolution rate, adsorption capacity, and performance at interfaces. iitk.ac.in

Despite the utility of this technique, a review of the available scientific literature did not yield specific studies that have applied BET analysis to this compound. Therefore, no experimental data on its specific surface area or porosity are currently available.

Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure of materials. It involves exciting a sample with photons, causing it to absorb energy and jump to a higher electronic state. The subsequent relaxation of the material back to a lower energy state results in the emission of light (luminescence), which is collected and analyzed. The resulting spectrum provides information on parameters such as emission wavelength, fluorescence quantum yield, and fluorescence lifetime.

Naphthyridine derivatives are known to exhibit interesting photophysical properties. nih.gov For instance, certain 1,8-naphthyridine (B1210474) derivatives display rich photophysical characteristics and have applications in recognizing metal ions and biomolecules. nih.gov Similarly, studies on 1,6-naphthyridine (B1220473) derivatives have revealed fluorescence lifetimes of around 10 ns and quantum yields in the range of 0.05-0.1 in various solvents. mdpi.com However, specific photoluminescence spectroscopy studies and corresponding data for this compound could not be identified in the reviewed literature.

Electrical characterization techniques are essential for understanding the charge transport properties of organic semiconductor materials.

Admittance Spectroscopy measures the complex electrical admittance (the inverse of impedance) of a material as a function of frequency and temperature. This allows for the determination of properties like conductivity, dielectric constant, and the activation energy of charge carriers.

Deep-Level Transient Spectroscopy (DLTS) is a powerful technique for identifying and characterizing electrically active defects (traps) in semiconductor materials. By measuring capacitance transients at different temperatures, DLTS can determine the concentration, energy level, and capture cross-section of these traps, which can significantly impact device performance.

While these techniques are standard for characterizing novel organic electronic materials, no published studies applying admittance spectroscopy or DLTS to this compound were found during the literature search. Consequently, there is no available data on its electrical properties such as conductivity, dielectric behavior, or defect states.

Magnetic property measurements are used to determine the magnetic behavior of a material in response to an applied magnetic field.

Vibrating Sample Magnetometry (VSM) operates by vibrating a sample within a uniform magnetic field, which induces a voltage in pickup coils proportional to the sample's magnetic moment. It is a common technique for characterizing magnetic hysteresis loops, which provide key parameters like saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).

Superconducting Quantum Interference Device (SQUID) Magnetometry is an extremely sensitive method capable of detecting very small magnetic moments (down to 10⁻⁸ emu). wikipedia.org SQUID magnetometers are well-suited for measuring weakly magnetic (diamagnetic or paramagnetic) materials or very small samples across a wide range of temperatures and magnetic fields. wikipedia.org

These techniques are crucial for developing materials for spintronics or other magnetic applications. A review of the scientific literature, however, did not reveal any studies on the magnetic properties of this compound using VSM, SQUID, or any other magnetometry technique. Therefore, its magnetic characteristics remain uncharacterized.

Computational and Theoretical Studies of 4,8 Dimethoxy 1,5 Naphthyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (TDFT), have been instrumental in elucidating the various chemical and physical characteristics of 4,8-Dimethoxy-1,5-naphthyridine and its analogues. The B3LYP functional, often paired with basis sets like 6-31G* or 6-311G(d,p), is a commonly used method for these calculations, offering a balance between accuracy and computational cost. researchgate.netnih.gov These theoretical approaches allow for the prediction and analysis of molecular properties that can be challenging to determine experimentally.

Tautomerism Investigations (e.g., Gas Phase and Solution Phase Studies for 4,8-Dioxygenated 1,5-Naphthyridines)

Tautomerism is a key consideration in heterocyclic compounds, particularly those with hydroxyl substituents. For the parent compound, 4,8-dihydroxy-1,5-naphthyridine, theoretical studies have investigated the equilibrium between different tautomeric forms, such as the diol, keto-enol, and diketo forms. Computational analyses, including those using the Polarizable Continuum Model (PCM) to simulate solvent effects, have been employed to determine the relative stabilities of these tautomers in both the gas phase and in solution. For 4,4'-dihydroxy-1,1'-naphthaldazine, a related compound, both spectroscopic data and theoretical predictions indicate that the diol form is the most prevalent tautomer, though other forms can coexist in solution. mdpi.comrsc.org

In the case of this compound, the presence of the methoxy (B1213986) groups effectively "locks" the molecule into a single tautomeric form, preventing the proton transfer that characterizes this type of isomerism. The oxygen atoms are bonded to methyl groups rather than hydrogen atoms, thus precluding the formation of keto tautomers.

Geometry Optimization and Conformational Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined through X-ray crystallography. iucr.org This experimental data provides the definitive geometry of the molecule in the solid state.

Computational geometry optimization using DFT methods can also be employed to predict the most stable conformation of the molecule. Such calculations for related 1,5-naphthyridine (B1222797) derivatives have shown good agreement with experimental data. wikipedia.org For this compound, the naphthyridine core is planar, and the primary conformational flexibility arises from the orientation of the two methoxy groups relative to the aromatic rings. DFT calculations can determine the rotational barriers of these methoxy groups and identify the lowest energy conformer. In a study of 5,6-dimethoxy-1-indanone, a different aromatic compound with two methoxy groups, conformational analysis revealed that the most stable conformer had the methoxy groups oriented in opposite directions to minimize steric hindrance.

A crystallographic study of this compound has been published, providing precise bond lengths and angles. iucr.org Although the full crystallographic data is not reproduced here, it serves as the benchmark for theoretical geometry optimizations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show the most negative potential localized around the two nitrogen atoms of the naphthyridine rings due to the lone pairs of electrons. These sites would be the most likely points for protonation or interaction with electrophiles. The electron-donating methoxy groups would increase the electron density on the aromatic system, particularly at the ortho and para positions relative to their points of attachment. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential. In studies of other heterocyclic systems, MEP analysis has been effectively used to identify the primary sites for electrophilic and nucleophilic reactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In a study of a series of 4,8-substituted 1,5-naphthyridines, DFT calculations (B3LYP/6-31G) were used to determine their HOMO and LUMO energies. For these compounds, the HOMO energies were found to range from -5.33 to -6.84 eV, and the LUMO energies from -2.39 to -2.19 eV. The electron-donating methoxy groups in this compound are expected to raise the energy of the HOMO, making it a better electron donor compared to the unsubstituted 1,5-naphthyridine. The HOMO is typically a π-orbital distributed over the aromatic system, while the LUMO is a π-orbital. The precise distribution of these orbitals and the contributions from the methoxy groups would be revealed by a detailed FMO analysis.

Table 1: Calculated HOMO and LUMO Energies for 4,8-Substituted 1,5-Naphthyridines (Note: The original study included a range of substituents. This table presents a selection to illustrate the electronic trends.)

| Substituent at positions 4 and 8 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl | -5.98 | -2.39 | 3.59 |

| 4-Methylphenyl | -5.87 | -2.35 | 3.52 |

| 4-Methoxyphenyl | -5.69 | -2.31 | 3.38 |

| 2-Thienyl | -5.89 | -2.51 | 3.38 |

This interactive table is based on data for illustrative purposes and highlights the influence of different substituents on the frontier orbital energies of the 1,5-naphthyridine core.

Prediction of Electronic Properties and Charge Distribution

The electronic properties of this compound are largely governed by the interplay between the electron-withdrawing nitrogen atoms and the electron-donating methoxy groups. The nitrogen atoms decrease the electron density of the aromatic rings, making the naphthyridine core electron-deficient. Conversely, the methoxy groups, through their +M (mesomeric) effect, donate electron density to the ring system.

This push-pull electronic character influences the charge distribution across the molecule. The nitrogen atoms and the oxygen atoms of the methoxy groups will carry a partial negative charge, while the carbon atoms attached to them and the hydrogen atoms will have a partial positive charge. DFT calculations can provide quantitative values for this charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. A study on a series of 4,8-substituted 1,5-naphthyridines demonstrated their potential as organic semiconductor materials, with estimated electron affinities ranging from 2.38 to 2.72 eV and ionization potentials from 4.85 to 5.04 eV, highlighting the tunable electronic nature of this scaffold.

Reaction Pathway Predictions and Kinetic Simulations

DFT calculations are a powerful tool for mapping out potential reaction pathways and predicting their kinetics. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates.

Molecular Docking and Binding Mode Predictions (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as this compound, into the binding site of a target protein. The primary goal is to predict the binding conformation and affinity, which are often quantified by a scoring function.

The conceptual framework for conducting molecular docking studies with this compound would involve several key steps. Initially, a three-dimensional structure of the compound would be generated and optimized for its lowest energy conformation. Subsequently, a relevant biological target would be selected based on the therapeutic area of interest. For instance, kinases are common targets for naphthyridine-based compounds. mdpi.com The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

The docking process itself would be performed using specialized software. The software's algorithm would explore various possible conformations of this compound within the defined binding pocket of the protein. The output would be a set of predicted binding poses, each associated with a docking score, which is an estimation of the binding free energy. A more negative score typically indicates a more favorable binding interaction. nih.govmdpi.com

Analysis of the predicted binding mode would focus on the intermolecular interactions between this compound and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, the nitrogen atoms of the naphthyridine core and the oxygen atoms of the methoxy groups could potentially act as hydrogen bond acceptors. The aromatic naphthyridine ring system can engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

To illustrate the potential outcomes of such a study, a hypothetical docking of this compound into a kinase binding site is presented below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value/Interaction | Significance |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |

| Predicted Hydrogen Bonds | Forms hydrogen bonds with the backbone amide of a valine residue and the side chain of a lysine (B10760008) residue. | These interactions are crucial for anchoring the ligand in the binding pocket. |

| Predicted Hydrophobic Interactions | The naphthyridine ring is predicted to form hydrophobic interactions with leucine (B10760876) and isoleucine residues. | These interactions contribute to the overall stability of the ligand-protein complex. |

| Predicted Pi-Pi Stacking | The naphthyridine ring is predicted to engage in pi-pi stacking with a phenylalanine residue. | This type of interaction further stabilizes the binding of the aromatic ligand. |

It is important to note that these are conceptual predictions and would require experimental validation.

Theoretical Prediction of Physicochemical and Pharmacokinetic Parameters (e.g., ADME analysis, excluding clinical interpretations)

In addition to predicting binding to a biological target, computational methods are widely used to forecast the physicochemical and pharmacokinetic properties of a compound. This is often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) analysis. For this compound, these in-silico predictions can provide an early indication of its drug-likeness and potential behavior in a biological system.

Various computational models, many of which are based on quantitative structure-activity relationships (QSAR), are employed to predict these parameters. These models use the chemical structure of the compound to calculate properties that influence its ADME profile.

Key physicochemical parameters that are typically predicted include:

Molecular Weight (MW): Influences size and diffusion characteristics.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: Important for binding interactions and solubility.

Number of Rotatable Bonds: Relates to conformational flexibility.

Pharmacokinetic parameters that can be theoretically predicted include:

Aqueous Solubility: Affects absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts potential for central nervous system activity.

CYP450 Enzyme Inhibition: Indicates potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

The following table presents a hypothetical ADME prediction for this compound based on its chemical structure, illustrating the type of data generated in such an analysis.

Table 2: Theoretically Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 216.22 | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP | 2.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Topological Polar Surface Area (Ų) | 49.8 | Suggests good cell membrane permeability. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's Rule of 5. |

| Rotatable Bonds | 2 | Low number suggests good oral bioavailability. |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption. |

| Blood-Brain Barrier Permeability | Likely to be permeable | May cross the BBB. |

| CYP2D6 Inhibition | Predicted to be an inhibitor | Potential for drug-drug interactions. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the intestine. |

These theoretical predictions serve as a valuable guide in the early stages of drug discovery, helping to prioritize compounds for synthesis and further experimental testing.

Structure Property Relationships of 4,8 Dimethoxy 1,5 Naphthyridine and Its Derivatives

Influence of Methoxy (B1213986) Substituents on Electronic Structure and Reactivity

The interaction between nucleophiles and electrophiles is fundamental to a vast number of chemical reactions. masterorganicchemistry.comyoutube.com Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond, while electrophiles are electron-deficient species that accept an electron pair. masterorganicchemistry.comlibretexts.org The reactivity of a particular site in a molecule towards an electrophile or a nucleophile is governed by its local electron density. In the case of 4,8-dimethoxy-1,5-naphthyridine, the methoxy groups increase the electron density at specific positions, thereby influencing where reactions are most likely to occur. The lone pairs on the oxygen atoms of the methoxy groups can be delocalized into the aromatic system, enhancing the nucleophilicity of the ring. Conversely, this increased electron density can also affect the reactivity of the nitrogen atoms' lone pairs.

Computational studies on related substituted 1,5-naphthyridines have provided quantitative insights into the electronic effects of substituents. For instance, Density Functional Theory (DFT) calculations on 4,8-substituted 1,5-naphthyridines have shown that the nature of the substituent significantly impacts the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org While specific data for the dimethoxy derivative was not the central focus of that particular study, the general trends observed support the understanding that electron-donating groups like methoxy will raise the HOMO energy level, making the molecule a better electron donor.

Regioselectivity in Functionalization and Substitution Reactions

The substitution pattern on the 1,5-naphthyridine (B1222797) ring dictates the regioselectivity of further functionalization reactions. The inherent electronic properties of the 1,5-naphthyridine system, combined with the directing effects of existing substituents, determine the position of incoming electrophiles or nucleophiles. mdpi.com

The reactivity of 1,5-naphthyridines shows similarities to that of quinolines. mdpi.com Electrophilic substitutions, such as N-alkylation, and nucleophilic substitutions are common reaction pathways. mdpi.com The synthesis of various 4,8-disubstituted 1,5-naphthyridines often proceeds via a common intermediate, 4,8-dibromo-1,5-naphthyridine (B11799114). rsc.org This dibromo derivative is itself synthesized from 1,5-naphthyridine-4,8(1H,5H)-dione. nih.gov The fact that the 4 and 8 positions are readily brominated and that these bromo groups can then be displaced in subsequent reactions, such as Suzuki cross-coupling, highlights the reactivity of these specific positions. rsc.org

For this compound, the methoxy groups are anticipated to direct incoming electrophiles to the positions ortho and para to them. However, in the fused ring system of 1,5-naphthyridine, the situation is more complex due to the influence of the nitrogen atoms. The positions adjacent to the nitrogen atoms (2, 6, 3, and 7) are generally deactivated towards electrophilic attack. The presence of the methoxy groups at positions 4 and 8 would further influence the electron distribution and thus the most favorable sites for substitution.

Correlation between Molecular Structure and Opto-Electrical Properties

The electronic structure of a molecule is intrinsically linked to its optical and electrical properties. The absorption and emission of light, as well as the ability to transport charge, are all dependent on the arrangement of molecular orbitals and the energy gaps between them. The introduction of substituents onto the 1,5-naphthyridine core can be used to tune these properties for specific applications, such as in organic light-emitting diodes (OLEDs).

A study on a series of 4,8-substituted 1,5-naphthyridines revealed that these compounds are thermally robust and exhibit blue fluorescence. rsc.org The absorption and emission wavelengths, as well as the quantum yields, are influenced by the nature of the substituents at the 4 and 8 positions. These materials demonstrate potential as both electron-transport and hole-injecting/hole-transport materials in OLEDs. rsc.org

The correlation between the molecular structure and the opto-electrical properties can be understood by examining the HOMO and LUMO energy levels. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The HOMO-LUMO gap is a key determinant of the wavelength of light absorbed and emitted by the molecule.

The following table summarizes some of the key opto-electrical properties determined for a series of 4,8-disubstituted 1,5-naphthyridine derivatives, illustrating the impact of different substituents.

| Compound | Substituent (R) at positions 4 & 8 | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) |

| 1a | Phenyl | 294 | 434 | -5.33 | -2.39 |

| 1b | 4-Methylphenyl | 300 | 435 | -5.28 | -2.35 |

| 1c | 4-Methoxyphenyl | 305 | 450 | -5.15 | -2.28 |

| 1d | 4-Fluorophenyl | 296 | 438 | -5.41 | -2.42 |

| 1e | 4-(Trifluoromethyl)phenyl | 302 | 445 | -5.62 | -2.58 |

| 1f | 2-Naphthyl | 315 | 460 | -5.25 | -2.45 |

| 1g | 2-Thienyl | 310 | 480 | -5.21 | -2.51 |

| 1h | 9,9-Dihexyl-9H-fluoren-2-yl | 320 | 521 | -5.04 | -2.19 |

Data sourced from Zhu et al. (2012) rsc.org

As can be seen from the data, the introduction of different aryl and heteroaryl groups at the 4 and 8 positions allows for a systematic tuning of the absorption and emission wavelengths, as well as the frontier molecular orbital energies. The methoxy-substituted derivative (1c ) shows a red-shift in both absorption and emission compared to the unsubstituted phenyl derivative (1a ), consistent with the electron-donating nature of the methoxy group which leads to a smaller HOMO-LUMO gap.

Advanced Materials and Catalytic Applications of 4,8 Dimethoxy 1,5 Naphthyridine

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The following sections explore the role of 4,8-dimethoxy-1,5-naphthyridine in this field, although specific research on this particular derivative is limited.

Development as Molecular Receptors and Tweezers

Currently, there is no specific information available in the searched scientific literature detailing the development or application of this compound as a molecular receptor or molecular tweezer. While the broader class of naphthyridine derivatives has been explored for molecular recognition, dedicated research on this particular dimethoxy-substituted compound for such applications has not been reported in the available resources.

Participation in Self-Assembly Host-Guest Systems

Detailed studies on the participation of this compound in self-assembling host-guest systems are not present in the currently available scientific literature. Host-guest chemistry is a fundamental aspect of supramolecular science, but the specific role of this compound within such systems has yet to be documented.

Role as Ligands for Metal Complexes in Coordination Chemistry

The 1,5-naphthyridine (B1222797) core is a well-established ligand in coordination chemistry. nih.govnih.govnih.gov Due to the geometric arrangement of its two nitrogen atoms, it cannot typically chelate a single metal atom. Instead, it often functions as a monodentate or, more commonly, a bidentate bridging ligand, capable of coordinating to two different metal centers simultaneously. nih.gov This bridging capability makes the 1,5-naphthyridine scaffold a valuable component in the construction of multinuclear metal complexes and coordination polymers. nih.govencyclopedia.pub While this general reactivity is characteristic of the 1,5-naphthyridine family, specific examples of coordination complexes formed explicitly with this compound are not detailed in the available search results. The electronic properties conferred by the electron-donating methoxy (B1213986) groups at the 4 and 8 positions would be expected to modulate the ligand's coordination properties compared to the unsubstituted parent molecule.

Applications in Advanced Materials Science

The unique photophysical and electronic properties of the 1,5-naphthyridine core make it a promising candidate for use in advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,5-naphthyridine are recognized as promising materials for use in Organic Light-Emitting Diodes (OLEDs). Research into a series of 4,8-substituted 1,5-naphthyridines has demonstrated their potential as blue-emitting materials, electron-transport materials, and hole-injecting/hole-transport materials for developing high-efficiency OLEDs. These compounds are noted for being thermally robust, a critical property for the longevity and stability of OLED devices.

While data for the 4,8-dimethoxy derivative itself is not specified, a study on closely related 4,8-diaryl-1,5-naphthyridines provides insight into the expected properties of this class of materials. These compounds exhibit blue fluorescence in both dilute solutions and the solid state. Quantum chemical calculations indicate that their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are suitable for application in OLEDs. The electron affinities and ionization potentials suggest they could facilitate efficient charge transport within a device.

Below is a table summarizing the typical opto-electrical properties observed for the class of 4,8-substituted 1,5-naphthyridines.

| Property | Value Range | Potential Application |

| Max. Absorption (λAbs) | 294-320 nm | Light Absorption |

| Max. Emission (λEm) (Solution) | 434-521 nm | Blue/Green Emitter |

| Max. Emission (λEm) (Solid State) | 400-501 nm | Blue Emitter |

| Optical Band Gap | 2.77-3.79 eV | Semiconductor |

| Electron Affinity (EA) | 2.38-2.72 eV | Electron-Transport Material |

| Ionization Potential (IP) | 4.85-5.04 eV | Hole-Injecting/Transport Material |

| HOMO Level | -5.33 to -6.84 eV | Charge Injection/Transport |

| LUMO Level | -2.19 to -2.39 eV | Charge Injection/Transport |

Chemical Sensors

The application of this compound as a chemical sensor has not been specifically documented in the available research. However, the broader naphthyridine family has shown utility in this area. For instance, certain fused 1,5-naphthyridine derivatives have been developed as colorimetric sensors for the detection of metal ions, such as Cu²⁺. encyclopedia.pub Additionally, other naphthyridine-based compounds have been investigated as fluorescent probes. nih.gov These examples highlight the potential of the naphthyridine scaffold in sensor applications, though research has yet to be published focusing on the 4,8-dimethoxy derivative for this purpose.

Semiconductors (e.g., Organic Field-Effect Transistors (OFETs), Organic Photovoltaic (OPV) Devices)

The exploration of 1,5-naphthyridine derivatives as organic semiconductors has revealed their potential in various electronic applications, including Organic Light-Emitting Diodes (OLEDs). While specific research on this compound is limited, studies on a series of 4,8-substituted 1,5-naphthyridines provide valuable insights into the electronic properties that are crucial for semiconductor performance. These compounds exhibit high thermal stability, with phase transition temperatures generally above 186 °C, a critical characteristic for durable electronic devices. rsc.orgnih.gov

The optoelectrical properties of these materials are promising. They typically show lowest energy absorption bands in the range of 294–320 nm, corresponding to optical band gaps between 2.77 and 3.79 eV. rsc.org Many of these derivatives are fluorescent, emitting light in the blue to blue-green region of the spectrum, with emission maxima ranging from 434–521 nm in solution and 400–501 nm in the solid state. rsc.orgnih.gov

From a semiconductor perspective, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are paramount. For various 4,8-substituted 1,5-naphthyridines, quantum chemical calculations have estimated HOMO levels to be in the range of -5.33 to -6.84 eV and LUMO levels between -2.39 to -2.19 eV. rsc.orgnih.gov These values suggest that such materials could be suitable for use as both electron-transport and hole-injecting/hole-transport materials in electronic devices. rsc.orgnih.gov The estimated electron affinities (EA) of 2.38–2.72 eV and ionization potentials (IP) of 4.85–5.04 eV further support their potential application in developing high-efficiency OLEDs. rsc.orgnih.gov

Although direct application of this compound in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) devices has not been extensively reported, the broader class of 1,5-naphthyridine-2,6-dione derivatives has been investigated as n-type semiconductors in OFETs, demonstrating electron mobility as high as 0.14 cm²/Vs. rsc.org This indicates the potential of the 1,5-naphthyridine core in charge transport applications.

Table 1: Optoelectrical Properties of 4,8-Substituted 1,5-Naphthyridine Derivatives

| Property | Value Range | Reference |

| Maximum Absorption (λmaxAbs) | 294–320 nm | rsc.org |

| Optical Band Gap | 2.77–3.79 eV | rsc.org |

| Maximum Emission (λmaxEm, solution) | 434–521 nm | rsc.orgnih.gov |

| Maximum Emission (λmaxEm, solid) | 400–501 nm | rsc.orgnih.gov |

| HOMO Level | -5.33 to -6.84 eV | rsc.orgnih.gov |

| LUMO Level | -2.39 to -2.19 eV | rsc.orgnih.gov |

| Electron Affinity (EA) | 2.38–2.72 eV | rsc.orgnih.gov |

| Ionization Potential (IP) | 4.85–5.04 eV | rsc.orgnih.gov |

Dye-Sensitized Solar Cells

The application of 1,5-naphthyridine derivatives in dye-sensitized solar cells (DSSCs) is an emerging area of interest. While there is no specific data available for this compound, related naphthyridine compounds have been incorporated into photosensitizing dyes for DSSCs. For instance, ruthenium(II) complexes featuring 1,8-naphthyridyl-based ligands have been synthesized and evaluated as dyes in DSSCs. acs.org These complexes exhibit broad absorption into the red region of the visible spectrum, which is advantageous for light harvesting. acs.org The incident photon-to-current efficiencies of these naphthyridine-based dyes were found to be considerably greater than the prototype N3 dye in the region beyond 625 nm, indicating efficient electron injection into the TiO₂ semiconductor. acs.org This suggests that the 1,5-naphthyridine scaffold, with appropriate functionalization, could be a viable component in the design of novel sensitizers for DSSCs.

Catalytic Applications

Investigation as Ligands in Transition Metal-Catalyzed Reactions

Naphthyridine derivatives are recognized for their ability to act as ligands in transition metal complexes, with applications in various catalytic processes. The two nitrogen atoms in the 1,5-naphthyridine ring system can coordinate to metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity. While specific studies detailing the use of this compound as a ligand are not prevalent, the broader family of naphthyridines has been employed in complexes with rhodium, iridium, ruthenium, copper, and nickel for various transformations. researchgate.net For example, dinuclear first-row transition metal complexes with a naphthyridine-based dinucleating ligand have been synthesized, showcasing the versatility of the naphthyridine core in catalyst design. rsc.org The catalytic activity of such complexes is an active area of research, with applications in reactions like transfer hydrogenation. ntu.edu.tw

Hydrogen Acceptor Properties

The 1,5-naphthyridine ring system can undergo hydrogenation, indicating its capacity to act as a hydrogen acceptor. This property is particularly relevant in catalytic transfer hydrogenation reactions, where a molecule accepts hydrogen from a donor, often mediated by a metal catalyst. Research has demonstrated the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines catalyzed by chiral cationic ruthenium diamine complexes. nih.gov In these reactions, the 1,5-naphthyridine derivatives are efficiently hydrogenated to their corresponding 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov This reactivity confirms the ability of the 1,5-naphthyridine core to accept hydrogen atoms. While the specific use of this compound as a hydrogen acceptor in a catalytic cycle for the dehydrogenation of other substrates has not been explicitly detailed, the fundamental ability of the ring system to be reduced suggests its potential in such applications. Further investigation is needed to explore the thermodynamics and kinetics of hydrogen transfer involving this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.